2-Fluorophenyl 4-amino-2-hydroxybenzoate
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Overview
Description
2-Fluorophenyl 4-amino-2-hydroxybenzoate is an organic compound that features a fluorine atom, an amino group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl 4-amino-2-hydroxybenzoate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with 4-amino-2-hydroxybenzoic acid. This reaction typically requires a strong base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium can facilitate the coupling reactions, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
2-Fluorophenyl 4-amino-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The amino group can participate in nucleophilic attacks, while the hydroxybenzoate moiety can interact with various enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl 4-amino-2-hydroxybenzoic acid
- 4-Amino-2-fluorobenzoic acid
- 2-Amino-4-fluorobenzoic acid
Uniqueness
2-Fluorophenyl 4-amino-2-hydroxybenzoate is unique due to the presence of both the fluorine atom and the hydroxybenzoate moiety. This combination enhances its chemical reactivity and binding affinity, making it more versatile in various applications compared to its similar compounds .
Properties
CAS No. |
56356-25-3 |
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Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
(2-fluorophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c14-10-3-1-2-4-12(10)18-13(17)9-6-5-8(15)7-11(9)16/h1-7,16H,15H2 |
InChI Key |
HCLNLKPDUQPWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)N)O)F |
Origin of Product |
United States |
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